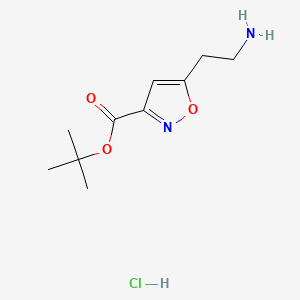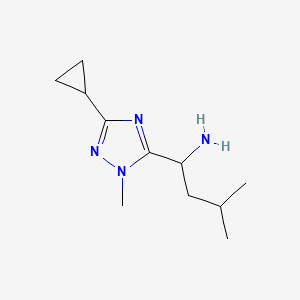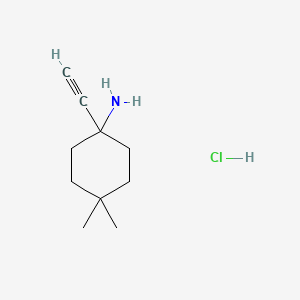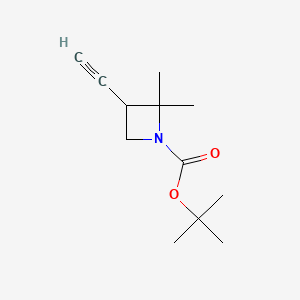
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is a synthetic compound that belongs to the benzoxaborole family. This compound is primarily used in scientific research and has applications in various fields such as drug discovery, chemical synthesis, and biochemical studies. Its unique structure and properties make it a valuable tool for researchers.
Vorbereitungsmethoden
The synthesis of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol involves several steps. One common method includes the reaction of p-toluenesulfonyl chloride, boric acid, and 1,3-dichloro-2-propanol in an inert solvent like toluene. This reaction is catalyzed by a strong base such as sodium hydroxide. The industrial production methods are similar but scaled up to meet the demand for research purposes.
Analyse Chemischer Reaktionen
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.
Biology: Researchers use it to study enzyme activity, protein-protein interactions, and receptor-ligand interactions.
Medicine: It serves as a starting material in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol varies depending on its application. In drug discovery, it acts as a starting material for synthesizing organic compounds. In biochemical studies, it interacts with proteins and enzymes such as cytochrome P450 enzymes, proteases, and kinases. It also interacts with receptors like G protein-coupled receptors and ion channels.
Vergleich Mit ähnlichen Verbindungen
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is unique due to its specific structure and properties. Similar compounds include other members of the benzoxaborole family, such as tavaborole and crisaborole. These compounds share some chemical properties but differ in their specific applications and mechanisms of action.
Eigenschaften
Molekularformel |
C9H11BO2 |
|---|---|
Molekulargewicht |
162.00 g/mol |
IUPAC-Name |
1-hydroxy-4,5-dihydro-3H-2,1-benzoxaborepine |
InChI |
InChI=1S/C9H11BO2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6,11H,3,5,7H2 |
InChI-Schlüssel |
VQRAIMCRRQHKIV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)

![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)


